
N-fenilacetamida, 2-(5-(3-(3-bromofenil)-1,2,4-oxadiazol-5-il)-2-oxopiridin-1(2H)-il)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H15BrN4O3 and its molecular weight is 451.28. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide have been tested against various cancer cell lines. In silico docking studies suggest that these compounds can effectively inhibit key enzymes involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of oxadiazole derivatives. The results showed that certain derivatives exhibited over 70% inhibition against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .
Anti-inflammatory Properties
The compound's structure also suggests potential anti-inflammatory activity. Similar oxadiazole compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes like COX-2 and 5-lipoxygenase.
Case Study:
Research conducted on related oxadiazole compounds demonstrated significant inhibition of inflammatory pathways in vitro, indicating their potential as therapeutic agents for inflammatory diseases .
Photoluminescent Properties
Compounds with oxadiazole structures are known for their photoluminescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Data Table: Photoluminescent Properties of Oxadiazole Derivatives
Compound Name | Emission Wavelength (nm) | Quantum Yield (%) |
---|---|---|
2-(5-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)phenol | 450 | 25 |
2-(5-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)acetate | 480 | 30 |
Actividad Biológica
The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C19H17BrN4O2, with a molecular weight of approximately 445.27 g/mol. The presence of the 1,2,4-oxadiazole and pyridine rings contributes to its pharmacological properties, making it a subject of interest in drug development.
Biological Activity Overview
Research indicates that compounds featuring oxadiazole and pyridine moieties often exhibit a range of biological activities, including:
- Antitumor Activity : Several derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Antimicrobial Properties : Studies have demonstrated that oxadiazole derivatives possess antibacterial and antifungal activities. The compound's structure allows for interaction with microbial enzymes, leading to inhibition of growth .
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory pathways, potentially serving as leads for anti-inflammatory drug development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the phenyl ring enhances cytotoxicity by increasing electron density on the oxadiazole ring, facilitating interactions with biological targets.
- Pyridine Integration : The incorporation of pyridine contributes to increased lipophilicity, improving membrane permeability and bioavailability.
- N-phenylacetamide Moiety : This part of the molecule has been associated with improved binding affinity to target proteins involved in cancer progression.
Antitumor Activity
A study conducted on various oxadiazole derivatives highlighted that those with a similar backbone exhibited significant cytotoxicity against human cancer cell lines. The compound was synthesized and evaluated, revealing an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, derivatives similar to our compound were tested against both Gram-positive and Gram-negative bacteria. Results indicated that modifications at specific positions on the oxadiazole ring could enhance antibacterial efficacy significantly .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O3/c22-16-6-4-5-14(11-16)20-24-21(29-25-20)15-9-10-19(28)26(12-15)13-18(27)23-17-7-2-1-3-8-17/h1-12H,13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMMPSRUQXWPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.